molecular formula C20H11Cl2IN2O2 B11699004 N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

Cat. No.: B11699004
M. Wt: 509.1 g/mol
InChI Key: QETCSNLAJMXNBU-UHFFFAOYSA-N
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Description

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichloroaniline with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with 4-iodobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide can be compared with other benzoxazole derivatives, such as:

  • N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
  • N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
  • N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the iodine atom in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

Molecular Formula

C20H11Cl2IN2O2

Molecular Weight

509.1 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

InChI

InChI=1S/C20H11Cl2IN2O2/c21-12-3-7-16(22)15(9-12)20-25-17-10-14(6-8-18(17)27-20)24-19(26)11-1-4-13(23)5-2-11/h1-10H,(H,24,26)

InChI Key

QETCSNLAJMXNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)I

Origin of Product

United States

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